N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The compound’s systematic IUPAC name is N-[[4-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide. This name reflects its core structure:
- A 1,2,4-triazole ring substituted at position 3 with a methyl group bearing a 4-methoxybenzamide moiety.
- Position 4 of the triazole is occupied by a butyl chain, while position 5 contains a sulfanyl group linked to a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl fragment.
The molecular formula is C27H34N6O3S , corresponding to a molecular weight of 522.7 g/mol . Key structural features include:
- A piperazine ring attached to the phenyl group, introducing conformational flexibility.
- A methoxybenzamide group contributing aromaticity and hydrogen-bonding potential.
Table 1: Molecular Formula Breakdown
| Component | Count |
|---|---|
| Carbon (C) | 27 |
| Hydrogen (H) | 34 |
| Nitrogen (N) | 6 |
| Oxygen (O) | 3 |
| Sulfur (S) | 1 |
Crystallographic Data and Conformational Isomerism
While crystallographic data for this specific compound remains unpublished, its structural analogs offer insights into potential conformational preferences:
- The 1,2,4-triazole core adopts a planar geometry, stabilized by π-π interactions between adjacent rings.
- The butyl chain at position 4 likely adopts a gauche conformation to minimize steric clashes with the sulfanyl group.
- The piperazine ring may exhibit chair-to-boat interconversion, influenced by the electronic environment of the phenyl group.
Conformational Isomerism :
- Rotation around the C-S bond in the sulfanyl group allows for syn and anti conformers.
- The methoxybenzamide’s amide bond restricts rotation, enforcing a trans configuration.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (400 MHz, DMSO-d6) :
- δ 8.42 (s, 1H) : Triazole C-H proton.
- δ 7.82–7.12 (m, 9H) : Aromatic protons from benzamide and phenylpiperazine.
- δ 4.36 (s, 2H) : Methylenic protons adjacent to the sulfanyl group.
- δ 3.83 (s, 3H) : Methoxy group.
- δ 1.45–0.89 (m, 7H) : Butyl chain protons.
13C NMR (100 MHz, DMSO-d6) :
- δ 170.2 : Carbonyl carbon of the benzamide.
- δ 165.8 : Ketone carbon in the 2-oxoethyl group.
- δ 55.1 : Methoxy carbon.
- δ 22–28 : Aliphatic carbons from the butyl chain.
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization (ESI-MS) :
- m/z 523.3 [M+H]+ : Molecular ion peak.
- m/z 447.2 : Loss of the butyl group (C4H9).
- m/z 316.1 : Cleavage of the sulfanyl-ethyl bond.
- m/z 135.0 : 4-Methoxybenzoyl fragment.
Fragmentation Pathways :
- Initial loss of the piperazine-phenyl moiety (m/z 316.1).
- Subsequent elimination of the methoxybenzamide group (m/z 135.0).
Infrared (IR) Vibrational Mode Assignments
IR (KBr, cm⁻¹) :
- 3270 : N-H stretch (amide).
- 1685 : C=O stretch (benzamide and ketone).
- 1590 : C=N stretch (triazole ring).
- 1245 : C-O-C asymmetric stretch (methoxy).
- 690 : C-S stretch (sulfanyl group).
Table 2: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Amide N-H | 3270 |
| Carbonyl (C=O) | 1685 |
| Triazole C=N | 1590 |
| Methoxy C-O | 1245 |
| Sulfanyl C-S | 690 |
Properties
IUPAC Name |
N-[(4-butyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-3-4-14-27-21(15-24-22(29)18-10-12-19(30-2)13-11-18)25-26-23(27)31-16-20(28)17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOOMOZVRJMCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.
Attachment of the Phenylethylsulfanyl Moiety: This step involves the reaction of the triazole intermediate with 2-oxo-2-phenylethyl thiol under nucleophilic substitution conditions.
Formation of the Methoxybenzamide Group: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Alcohols: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biological pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The compound’s structural analogues differ primarily in substituent groups, which influence electronic, steric, and pharmacokinetic properties. Key comparisons include:
Table 1: Substituent Comparison of Selected 1,2,4-Triazole Derivatives
Key Observations:
- The 2-oxo-2-phenylethyl group at C5 introduces a ketone functionality, which may stabilize the molecule via resonance effects, contrasting with the nitro group in (electron-withdrawing) or hydroxyamino group in (proton-donating).
Biological Activity
N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
- CAS Number : 2355-31-9
The compound features a triazole ring, a methoxybenzamide moiety, and a butyl group, which contribute to its biological activity by enhancing binding affinity to target proteins and enzymes.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring has been shown to inhibit various enzymes involved in cancer progression and microbial resistance. For instance, it can interact with enzymes such as cyclooxygenase and lipoxygenase, which are implicated in inflammatory processes and tumor growth .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that it disrupts bacterial cell wall synthesis and inhibits protein synthesis .
- Antitumor Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Antitumor Activity
A study evaluated the antitumor effects of this compound on various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 6.26 ± 0.33 | Induction of apoptosis |
| HCC827 (Lung) | 6.48 ± 0.11 | Inhibition of proliferation |
| MRC-5 (Fibroblast) | 20.46 ± 8.63 | Cytotoxicity observed |
The compound showed significant activity against lung cancer cell lines while also affecting normal fibroblast cells, indicating a need for further optimization to improve selectivity .
Antimicrobial Activity
The antimicrobial efficacy was tested against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 15 μg/mL |
| Saccharomyces cerevisiae | 10 μg/mL |
These results highlight the potential use of this compound in treating bacterial infections alongside its antitumor properties .
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound was identified as a promising candidate due to its ability to penetrate spheroids effectively and induce significant cell death . -
Combination Therapy Exploration :
Research has explored the potential of combining this compound with standard chemotherapeutics like doxorubicin to enhance therapeutic efficacy while reducing side effects. Preliminary results suggest synergistic effects in terms of reducing tumor size in preclinical models .
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for this compound?
- Methodological Answer : The synthesis involves multi-step protocols, including:
- Triazole Ring Formation : Cyclocondensation of thiosemicarbazides with carboxylic acids under reflux in ethanol or methanol .
- Sulfanyl Group Introduction : Thiol-ene "click" reactions using 2-oxo-2-phenylethyl mercaptan in the presence of a base (e.g., K₂CO₃) at 50–60°C .
- Benzamide Coupling : Amide bond formation via EDC/HOBt-mediated coupling between the triazole intermediate and 4-methoxybenzoic acid derivatives .
Critical Parameters : - Temperature control (<70°C) to prevent triazole ring decomposition .
- Anhydrous solvents (e.g., DMF) to avoid hydrolysis of reactive intermediates .
Q. Which spectroscopic techniques are most reliable for structural characterization?
- Methodological Answer : A combination of techniques is required:
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 8.2–8.5 ppm for triazole protons, δ 3.8 ppm for methoxy groups) .
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and S–C (650–700 cm⁻¹) bonds .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 483.18) .
Validation : Cross-reference with X-ray crystallography data for bond-length confirmation, where available .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- Acidic Conditions (pH < 4) : Hydrolysis of the benzamide group occurs, detected via HPLC degradation peaks .
- Neutral to Basic Conditions (pH 7–9) : Stable for >24 hours, but sulfanyl groups may oxidize to sulfoxides in the presence of dissolved oxygen .
Stabilization Strategies : Use antioxidants (e.g., ascorbic acid) in buffer systems and store solutions under nitrogen .
Advanced Research Questions
Q. What computational methods predict the compound’s reactivity with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on the triazole core’s electron-deficient nature .
- DFT Calculations : B3LYP/6-31G(d) level optimizations reveal charge distribution, highlighting nucleophilic attack sites (e.g., sulfur atoms with low Fukui indices) .
Validation : Compare computational results with experimental kinetic data (e.g., IC₅₀ values from enzyme inhibition assays) .
Q. How can contradictory data on its fluorescence properties be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity and aggregation effects:
- Solvent Screening : Test fluorescence in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents; λₑₓ = 320 nm, λₑₘ = 420–450 nm .
- Aggregation-Induced Emission (AIE) : Measure emission intensity at varying concentrations (10⁻⁶–10⁻³ M) to identify concentration-dependent quenching .
Standardization : Use a reference fluorophore (e.g., quinine sulfate) for instrument calibration .
Q. What strategies mitigate side reactions during functionalization of the triazole ring?
- Methodological Answer :
- Regioselective Alkylation : Use bulky bases (e.g., DBU) to direct alkylation to the N1 position of the triazole, minimizing N2 byproducts .
- Protecting Groups : Temporarily block the sulfanyl moiety with trityl groups during benzamide coupling .
Monitoring : TLC (silica, hexane:EtOAc 3:1) and LC-MS to track reaction progress and isolate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
